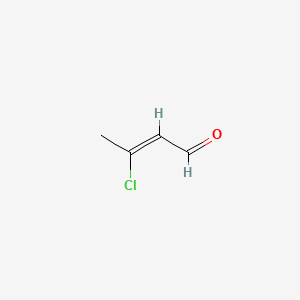

3-Chlorocrotonaldehyde

Descripción

3-Chlorocrotonaldehyde (C₄H₅ClO) is an α,β-unsaturated aldehyde with a chlorine substituent at the β-position. This compound is notable for its role in genetic toxicology studies due to its ability to form fluorescent DNA adducts. These adducts, characterized by strong fluorescence, can be isolated and detected in bacterial DNA using high-performance liquid chromatography (HPLC) with a fluorescence detector . The conjugated unsaturated structure of 3-chlorocrotonaldehyde enhances its reactivity with nucleophilic sites in DNA, making it a model compound for studying genotoxic mechanisms .

Propiedades

Número CAS |

1679-41-0 |

|---|---|

Fórmula molecular |

C4H5ClO |

Peso molecular |

104.53 g/mol |

Nombre IUPAC |

(Z)-3-chlorobut-2-enal |

InChI |

InChI=1S/C4H5ClO/c1-4(5)2-3-6/h2-3H,1H3/b4-2- |

Clave InChI |

JWNQGFDMJRAGNA-RQOWECAXSA-N |

SMILES |

CC(=CC=O)Cl |

SMILES isomérico |

C/C(=C/C=O)/Cl |

SMILES canónico |

CC(=CC=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following section compares 3-chlorocrotonaldehyde with structurally or functionally related chlorinated aldehydes and unsaturated carbonyl compounds.

3-Chlorobenzaldehyde (C₇H₅ClO)

- Structure : Aromatic aldehyde with a chlorine substituent at the meta position.

- CAS No.: 587-04-2 .

- Applications : Primarily used in industrial synthesis and laboratory settings. Unlike 3-chlorocrotonaldehyde, it lacks α,β-unsaturation, reducing its reactivity with DNA .

- Toxicity : Causes skin and eye irritation; first aid requires immediate washing and medical consultation .

5-Chloroindole-3-Carboxaldehyde (C₉H₆ClNO)

- Structure : Indole derivative with chlorine at the 5-position and a formyl group at the 3-position.

- CAS No.: 827-01-0 .

- Reactivity : The electron-withdrawing indole ring alters its reactivity compared to 3-chlorocrotonaldehyde. It is less likely to form DNA adducts but is used in organic synthesis .

- Toxicity : Similar first aid protocols as 3-chlorocrotonaldehyde, emphasizing respiratory and dermal safety .

Crotonaldehyde (C₄H₆O)

- Structure : α,β-unsaturated aldehyde without halogen substitution.

- Reactivity: Shares the conjugated carbonyl system with 3-chlorocrotonaldehyde but lacks chlorine, leading to weaker electrophilicity. It is a known irritant and carcinogen .

- Applications : Used in resins and plastics; its adducts are less fluorescent than those of 3-chlorocrotonaldehyde .

(3-Chloro-phenyl)-acetaldehyde (C₈H₇ClO)

- Structure : Phenylacetaldehyde derivative with a chlorine substituent.

- Reactivity : The phenyl group introduces steric hindrance, reducing its ability to form stable adducts compared to 3-chlorocrotonaldehyde .

- Applications : Primarily a synthetic intermediate in pharmaceuticals .

Comparative Data Table

Research Findings and Key Differences

Adduct Fluorescence: 3-Chlorocrotonaldehyde produces highly fluorescent DNA adducts due to its conjugated system, a feature absent in non-unsaturated analogs like 3-chlorobenzaldehyde .

Electrophilicity: The chlorine atom in 3-chlorocrotonaldehyde enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. This is less pronounced in compounds like (3-chloro-phenyl)-acetaldehyde .

Toxicity Mechanisms: While 3-chlorocrotonaldehyde exhibits genotoxicity via DNA adduct formation, crotonaldehyde’s toxicity arises from oxidative stress and protein adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.